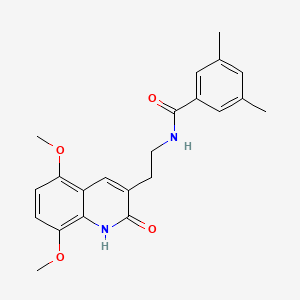![molecular formula C26H22FN3O B2362447 3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1184989-17-0](/img/structure/B2362447.png)
3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H22FN3O and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound, as part of the 5H-pyrimido[5,4-b]indole derivatives, is synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various agents. These reactions lead to the formation of derivatives like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which undergo alkylation at two nitrogen atoms, and others undergoing alkylation at the sulfur atom. The structural nuances of these compounds have been extensively studied, showcasing the compound's versatility in structural chemistry (Shestakov et al., 2009).
Pharmaceutical Applications
Interestingly, derivatives of the compound have been evaluated for their potential in treating Hepatitis B. 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has shown inhibitory activity against the Hepatitis B virus in nanomolar concentrations, marking its significance in antiviral therapy. The compound's efficacy and structural characteristics were affirmed through methods like X-ray crystal structure and Hirshfeld surface analysis (Ivashchenko et al., 2019).
Synthetic Advancements
The compound is part of the larger context of synthetic advancements in heterocyclic chemistry. Innovations in synthesizing pyrimido[4,5-b][1,6]naphthyridine and its derivatives highlight the compound's relevance in diverse synthetic routes. These advancements not only demonstrate operational simplicity but also emphasize safety in small-scale fast synthesis, crucial for biomedical screening (Han et al., 2009).
Properties
IUPAC Name |
3-benzyl-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c1-17-8-9-18(2)20(12-17)15-30-23-11-10-21(27)13-22(23)24-25(30)26(31)29(16-28-24)14-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHDYZXROUULQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

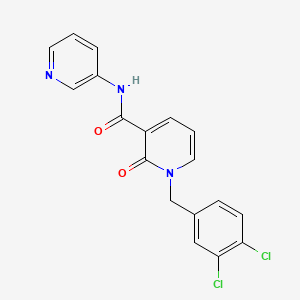
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
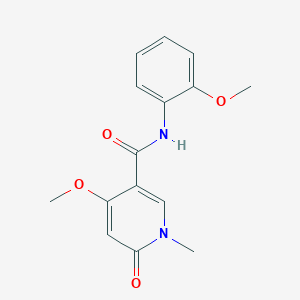
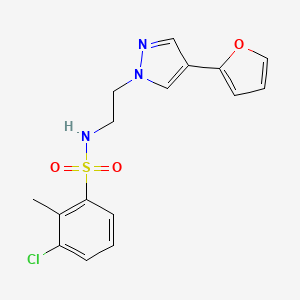

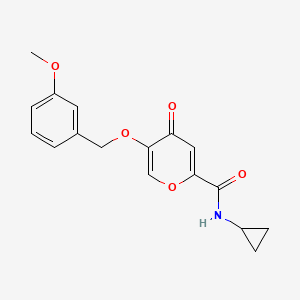
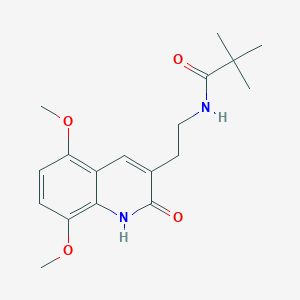
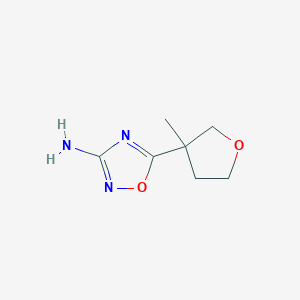
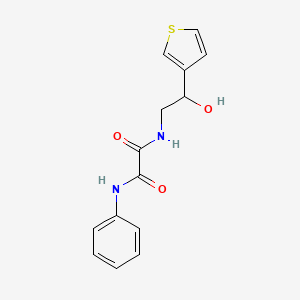
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
